rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
CAS No.: 2763998-34-9
Cat. No.: VC18057381
Molecular Formula: C12H9F3O3
Molecular Weight: 258.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763998-34-9 |
|---|---|
| Molecular Formula | C12H9F3O3 |
| Molecular Weight | 258.19 g/mol |
| IUPAC Name | (1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H9F3O3/c13-6-1-5(2-7(14)10(6)15)12-3-8(18-4-12)9(12)11(16)17/h1-2,8-9H,3-4H2,(H,16,17)/t8-,9+,12-/m1/s1 |
| Standard InChI Key | YTUDKTBPCITDOD-VDDIYKPWSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
| Canonical SMILES | C1C2C(C1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₃O₃ |
| Molecular Weight | 258.19 g/mol |
| CAS Registry Number | 2763998-34-9 |
| SMILES Notation | C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
| InChI Key | YTUDKTBPCITDOD-VDDIYKPWSA-N |
Structural Characteristics
Bicyclic Core and Stereochemical Configuration
The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane framework, a fused system comprising a six-membered ring and a five-membered oxygen-containing ring. The bridgehead carbons (C1, C4, and C5) adopt specific stereochemical orientations: (1R,4S,5S). This configuration imposes significant strain on the molecule, influencing both its reactivity and ability to engage in stereoselective interactions with biological targets .
Substituent Effects: Trifluorophenyl and Carboxylic Acid Groups
The 3,4,5-trifluorophenyl substituent at C4 introduces strong electron-withdrawing effects and enhances lipophilicity, which can improve membrane permeability in biological systems. The carboxylic acid at C5 provides a site for salt formation, hydrogen bonding, or further derivatization, making the compound amenable to prodrug strategies .
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data predict the compound’s CCS values for various adducts, offering insights into its gas-phase behavior and potential analytical identification strategies :
Table 2: Collision Cross-Section Predictions
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 259.05766 | 154.7 |
| [M+Na]⁺ | 281.03960 | 158.1 |
| [M-H]⁻ | 257.04310 | 148.6 |
Solubility and Stability
While experimental solubility data are unavailable, the carboxylic acid group suggests moderate aqueous solubility at physiological pH. The trifluorophenyl moiety likely enhances metabolic stability by resisting oxidative degradation, a common advantage of fluorinated pharmaceuticals.
Synthesis and Analytical Characterization
Synthetic routes to this compound remain undisclosed in public literature, but analogous bicyclic systems are typically constructed via cycloaddition or ring-closing metathesis. The stereochemical outcome at C1, C4, and C5 would require chiral auxiliaries or asymmetric catalysis to achieve the desired (1R,4S,5S) configuration.
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